Methyl 3,4-diamino-2-methoxybenzoate

Vue d'ensemble

Description

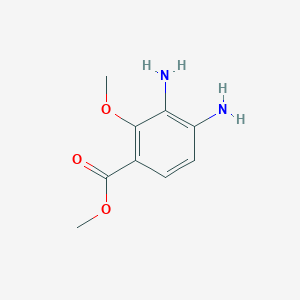

Methyl 3,4-diamino-2-methoxybenzoate is an organic compound with the molecular formula C9H12N2O3. It is a derivative of benzoic acid and is characterized by the presence of two amino groups and one methoxy group attached to the benzene ring. This compound is widely used in various chemical syntheses and has significant applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3,4-diamino-2-methoxybenzoate can be synthesized through several methods. One common synthetic route involves the nitration of methyl 2-methoxybenzoate, followed by reduction to form the diamino derivative. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3,4-diamino-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups or the methoxy group.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder, tin chloride, or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

MDMB serves as a crucial intermediate in the synthesis of complex organic molecules. Its amino groups allow for nucleophilic substitution reactions, enabling the formation of various derivatives. For instance, MDMB can be transformed into substituted benzoates through reactions with alkyl halides or acyl chlorides. Additionally, it can be oxidized to yield quinones or other oxidized derivatives, showcasing its versatility in synthetic pathways .

Polymer Chemistry

In polymer chemistry, MDMB is utilized as a monomer in the production of polymers with specific functional properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the presence of amino and methoxy groups, which can engage in hydrogen bonding and hydrophobic interactions.

Biological Applications

Enzyme Interaction Studies

MDMB is employed in biological research to study enzyme interactions. Its structure allows it to act as a substrate in various biochemical assays, facilitating the investigation of enzyme kinetics and mechanisms. The compound's ability to form hydrogen bonds with biological molecules can influence their structure and function, making it valuable for understanding molecular interactions within biological systems .

Pharmaceutical Development

Research into MDMB has identified its potential as a precursor in the synthesis of drug candidates. The compound's structural features may contribute to the development of new pharmaceuticals targeting specific diseases. For example, derivatives of MDMB have been explored for their activity against malaria through structural optimization in acridone chemotypes .

Industrial Applications

Dyes and Pigments

MDMB is also utilized in the dye and pigment industry. Its chemical structure allows for the creation of vibrant colors through complexation with metal ions or incorporation into polymeric materials. This application leverages its stability and reactivity to produce long-lasting dyes suitable for various industrial uses .

UV Absorbers

In materials science, MDMB has been investigated as an organic ultraviolet (UV) ray absorber. When confined within layered structures like zinc hydroxide nitrate, it can effectively absorb UV radiation, protecting underlying materials from degradation caused by sunlight exposure .

Case Studies

Mécanisme D'action

The mechanism of action of methyl 3,4-diamino-2-methoxybenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3,4-diaminobenzoate: Similar in structure but lacks the methoxy group.

Methyl 2-amino-4-methoxybenzoate: Contains a single amino group and a methoxy group at different positions on the benzene ring.

Uniqueness

Methyl 3,4-diamino-2-methoxybenzoate is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Activité Biologique

Methyl 3,4-diamino-2-methoxybenzoate (MDA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the significant biological activities associated with MDA, supported by research findings and case studies.

This compound has the molecular formula and a molecular weight of approximately 196.21 g/mol. It is characterized by the presence of two amino groups and a methoxy group attached to a benzoate structure, which contributes to its reactivity and versatility in organic synthesis .

The biological activity of MDA is believed to stem from its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways, particularly in anti-inflammatory and antimicrobial contexts.

1. Anti-inflammatory Properties

MDA has been studied for its potential anti-inflammatory effects. Research indicates that compounds with similar structures often exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation.

2. Antimicrobial Activity

MDA also shows promise as an antimicrobial agent. Studies have demonstrated that derivatives of benzoic acid exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. MDA's structural features may enhance its efficacy against resistant strains .

Table 1: Antimicrobial Activity of MDA Derivatives

| Compound Name | Activity Against | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 50 | |

| This compound | Escherichia coli | 100 |

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing various derivatives of MDA, researchers evaluated their antimicrobial properties against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics like ampicillin .

Case Study 2: In Vivo Studies

Another significant study involved the evaluation of MDA in animal models for its anti-inflammatory effects. The compound was administered to subjects with induced inflammation, and results showed a marked reduction in inflammatory markers compared to untreated controls.

Comparative Analysis

MDA can be compared with other similar compounds to highlight its unique properties:

Table 2: Comparison of MDA with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Methyl 3,4-diaminobenzoate | Lacks methoxy group | Limited anti-inflammatory |

| Methyl 5-amino-2-methoxybenzoate | Amino group at position five | Moderate antimicrobial |

| This compound | Dual amino functionality + methoxy group | Strong anti-inflammatory & antimicrobial |

Propriétés

IUPAC Name |

methyl 3,4-diamino-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEQERJJDQFUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477515 | |

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538372-37-1 | |

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.